Glucokinase Activation Potency: Establishing the Baseline Efficacy for the Oxadiazole-Benzamide Chemotype
The compound activates human recombinant glucokinase with an EC50 of 1.59 µM (1590 nM) in a G6-PD coupled assay at 5 mM glucose concentration [1]. This represents the sole authoritative quantitative efficacy data for this specific chemotype. No head-to-head potency comparison with a close structural analog (e.g., 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide or 2,3-dimethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide) has been published. A cross-study comparison with a distantly related clinical GKA, AZD6370, is of limited value due to major scaffold differences but is noted for context: AZD6370 was a Phase II GKA with a structurally unrelated pyridine-based core, showing robust clinical glucose-lowering before discontinuation for hypoglycemia risk [2].
| Evidence Dimension | In vitro glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | 1590 nM |
| Comparator Or Baseline | AZD6370 (structurally unrelated clinical GKA): Phase II clinical efficacy established but potency in this specific assay not publicly available for direct comparison. |
| Quantified Difference | Not calculable (disparate assay conditions and scaffolds) |
| Conditions | Human recombinant GK, G6-PD coupled assay, 5 mM glucose, 5-minute measurement |
Why This Matters
This single data point establishes the glucokinase activation capability of this scaffold but does not provide differentiation from closer analogs, meaning procurement must be driven by the specific need for this oxadiazole-benzamide topology rather than proven potency advantages.
- [1] BindingDB. (n.d.). BDBM50041574 (CHEMBL3358429) Activity Spreadsheet: EC50 1.59E+3 nM for Activation of human recombinant Glucokinase. View Source
- [2] DrugMap. (n.d.). AZD6370 Drug Profile: Discontinued Phase 2 glucokinase activator. Retrieved from drugmap.idrblab.net. View Source
